Deoxyandrographolide

Beschreibung

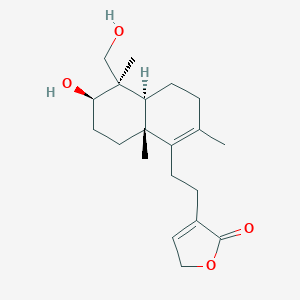

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[2-[(4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,6,7,8-hexahydronaphthalen-1-yl]ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-13-4-7-16-19(2,10-8-17(22)20(16,3)12-21)15(13)6-5-14-9-11-24-18(14)23/h9,16-17,21-22H,4-8,10-12H2,1-3H3/t16-,17+,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXSYTVXDSOSIE-HNJRGHQBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2(CCC(C(C2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C([C@@]2(CC[C@H]([C@@]([C@H]2CC1)(C)CO)O)C)CCC3=CCOC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60616868 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79233-15-1 | |

| Record name | 3-{2-[(4aS,5R,6R,8aR)-6-Hydroxy-5-(hydroxymethyl)-2,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]ethyl}furan-2(5H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60616868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Phytochemistry and Biosynthesis of Deoxyandrographolide

Isolation and Identification Methodologies

The extraction and purification of deoxyandrographolide from its primary plant source, Andrographis paniculata, employ various phytochemical techniques. The process typically begins with the maceration of the dried plant material, often the whole plant or aerial parts, in a solvent like methanol (B129727) or ethanol (B145695) to create a crude extract. thescipub.comugm.ac.idnih.gov

Subsequent isolation of this compound from this complex mixture relies on chromatographic methods. Silica (B1680970) gel column chromatography is a commonly used technique, where the crude extract is passed through a column packed with silica gel. thescipub.com Elution with a solvent system, such as a gradient of hexane (B92381) and ethyl acetate (B1210297) or chloroform (B151607) and methanol, separates the constituents based on their polarity, allowing for the collection of fractions enriched with this compound. thescipub.comugm.ac.id Further purification can be achieved through methods like preparative thin-layer chromatography (PTLC) and recrystallization, often using ethanol, to yield the pure, crystalline compound. thescipub.comugm.ac.id

The identification and structural confirmation of isolated this compound are accomplished through a combination of physical and spectroscopic analyses. Key identification parameters include its melting point and its behavior in spectroscopic assays. thescipub.comresearchgate.net Ultraviolet (UV) spectroscopy reveals a characteristic maximum absorption (λmax). researchgate.net Infrared (IR) spectroscopy helps identify functional groups present in the molecule, such as hydroxyl and carbonyl groups. thescipub.com Conclusive structural elucidation is achieved using advanced techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, which provide detailed information about the molecule's conformation and the connectivity of its atoms. rsc.org The identity of the compound is often confirmed by comparing its spectral data with previously published values. thescipub.com

| Methodology | Description | References |

| Extraction | Maceration of dried A. paniculata plant material in solvents like methanol or 95% ethanol. | thescipub.comnih.gov |

| Isolation | Silica gel column chromatography using solvent systems such as hexane-ethyl acetate or chloroform-methanol. | thescipub.comugm.ac.id |

| Purification | Preparative Thin-Layer Chromatography (PTLC) and recrystallization from absolute ethanol. | thescipub.comugm.ac.id |

| Identification | Measurement of melting point and analysis via UV and IR spectroscopy. | thescipub.comresearchgate.net |

| Structural Elucidation | Advanced spectroscopic methods including Nuclear Magnetic Resonance (NMR) and X-ray crystallography. | rsc.org |

Contextualization within Diterpenoid Lactone Chemistry

This compound is chemically classified as a labdane (B1241275) diterpenoid lactone. researchgate.netnih.gov Diterpenoids are a large and diverse class of natural products derived from a 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). The "labdane" designation refers to its specific bicyclic diterpene core structure. The molecule's full chemical name is 14-deoxyandrographolide (B149799), and it possesses the molecular formula C₂₀H₃₀O₄. researchgate.netresearchgate.net

It is one of the principal diterpenoids found in Andrographis paniculata, alongside the more abundant andrographolide (B1667393) and neoandrographolide. nih.govmdpi.com The chemical structure of this compound is closely related to that of andrographolide, with the key difference being the absence of a hydroxyl group at the C-14 position, hence the "deoxy" prefix in its name. colab.wsnih.gov This structural similarity places it within a family of related compounds, including 14-deoxy-11,12-didehydroandrographolide (B31429) and andrograpanin (B1249751), all sharing the characteristic ent-labdane skeleton and a γ-butyrolactone ring, which are crucial for their biological activities. rsc.orgnih.gov The study of these related diterpenoid lactones provides insight into the structure-activity relationships within this chemical class. researchgate.net

| Compound Name | Molecular Formula | Classification | Key Structural Feature |

| This compound | C₂₀H₃₀O₄ | Labdane Diterpenoid Lactone | Lacks C-14 hydroxyl group |

| Andrographolide | C₂₀H₃₀O₅ | Labdane Diterpenoid Lactone | Contains C-3, C-14, C-19 hydroxyl groups |

| Neoandrographolide | Not specified | Diterpenoid Lactone | A major diterpenoid in A. paniculata |

| Andrograpanin | Not specified | Diterpenoid Lactone | Precursor to this compound |

Biosynthetic Pathways of this compound

The biosynthesis of this compound is a complex enzymatic process that begins with simple sugar-derived precursors. Like all terpenoids, its carbon skeleton is assembled from five-carbon isoprene (B109036) units. The formation of these fundamental building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), occurs via two distinct pathways within the plant cell: the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.commdpi.com

The MEP pathway, located in the plastids, starts with pyruvate (B1213749) and glyceraldehyde-3-phosphate. This pathway is also a crucial source for the IPP and DMAPP precursors required for diterpenoid synthesis in A. paniculata. mdpi.commdpi.com Research indicates that both the MVA and MEP pathways are actively involved in the biosynthesis of andrographolides. mdpi.com The precursors from these pathways are then used to form geranylgeranyl pyrophosphate (GGPP), the direct precursor to the diterpene skeleton of this compound. Transcriptional analysis has shown that different nitrogen sources can differentially regulate the expression of genes in both the MEP and MVA pathways, thereby influencing the production of diterpenoid lactones. mdpi.com

Following the formation of the diterpene scaffold, a series of oxidative modifications are carried out by specific enzymes, primarily from the cytochrome P450 (CYP450) superfamily. colab.wsmdpi.com These enzymes are responsible for the hydroxylation and lactone ring formation that characterize the final andrographolide molecules.

A critical step in the biosynthesis of this compound has been identified through integrated transcriptome and metabolome analysis. colab.ws After the formation of the lactone ring to yield the intermediate compound andrograpanin, a specific cytochrome P450 enzyme, ApCYP706U5 , catalyzes the C-3 hydroxylation of andrograpanin. colab.ws This reaction directly produces 14-deoxyandrographolide. This discovery marks a significant step in elucidating the complete biosynthetic pathway, identifying a key enzymatic player responsible for the formation of this specific diterpenoid lactone. colab.ws

The entire process of this compound biosynthesis is under tight genetic control. The expression levels of genes encoding the enzymes in the MVA and MEP pathways directly impact the supply of precursors and, consequently, the final yield of diterpenoid lactones. mdpi.commdpi.com

Transcriptome analysis of A. paniculata has identified numerous genes involved in these pathways. mdpi.com

MVA Pathway Genes: Key genes regulating this pathway include those encoding 3-hydroxy-3-methylglutaryl-CoA synthase (HMGS), 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), mevalonate kinase (MK), and mevalonate-5-pyrophosphate decarboxylase (MPDC). mdpi.com

MEP Pathway Genes: The MEP pathway is regulated by genes such as 1-deoxy-D-xylulose-5-phosphate synthase (DXS), 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase (MCT), 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase (CMK), and 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase (MDS). mdpi.com

Following precursor synthesis, genes encoding geranylgeranyl pyrophosphate synthase (GPPS) and copalyl diphosphate (B83284) synthase (CPS) are crucial for elongating the chain to the C20 GGPP and then cyclizing it to form the foundational diterpene skeleton. mdpi.com The differential expression of these genes, along with the downstream CYP450 genes, ultimately dictates the profile and quantity of diterpenoid lactones, including this compound, produced by the plant. mdpi.commdpi.com

| Pathway | Key Genes | Function | References |

| MVA Pathway | HMGS, HMGR, MK, MPDC | Synthesis of IPP from Acetyl-CoA | mdpi.com |

| MEP Pathway | DXS, MCT, CMK, MDS | Synthesis of IPP/DMAPP from Pyruvate and G3P | mdpi.com |

| Diterpene Skeleton Formation | GPPS, CPS | Synthesis and cyclization of GGPP | mdpi.com |

| Final Modification | ApCYP706U5 (A Cytochrome P450) | C-3 hydroxylation of andrograpanin to form 14-deoxyandrographolide | colab.ws |

Influence of Environmental Factors on this compound Accumulation

The concentration of this compound and related compounds in Andrographis paniculata is not static; it is significantly modulated by various external environmental and agricultural factors. Research indicates that optimizing these conditions can enhance the biosynthesis and accumulation of these valuable secondary metabolites.

Light Exposure: Light is a critical factor driving secondary metabolism. researchgate.net The accumulation of andrographolide, a related compound, was found to be highest in plants grown under full sunlight, particularly during the vegetative stage. jspb.ru Different light qualities, such as red, blue, or UV light, can also differentially affect the synthesis of various chemical constituents in A. paniculata, suggesting that the specific light spectrum plays a role in the metabolic pathways leading to this compound. researchgate.netnih.gov

Structural Modifications and Analogues of this compound

This compound, particularly its common precursor 14-deoxy-11,12-didehydroandrographolide, serves as a versatile scaffold for chemical synthesis. buu.ac.thbuu.ac.th Its structure, featuring two hydroxyl groups (at C-3 and C-19), an α,β-unsaturated γ-lactone ring, and an exo-methylene group, offers multiple sites for modification to generate novel analogues with potentially enhanced biological activities. buu.ac.theurekaselect.com

Common synthetic modifications include:

Modification of Hydroxyl Groups (C-3 and C-19): The hydroxyl groups at the C-3 and C-19 positions are frequently targeted for modification. Reactions such as silylation to form silyl (B83357) ethers and acetylation to form esters are common strategies. buu.ac.thbuu.ac.th These modifications can alter the compound's lipophilicity and its ability to interact with biological targets.

Modification of the Lactone Ring and C-12 Position: The α,β-unsaturated γ-lactone moiety is a key feature. Modifications often involve creating 14-deoxyandrographolide derivatives by introducing various substituents at the C-12 position. chemicalpapers.comnih.govresearchgate.net This has been achieved by reacting the parent compound with alkyl amines, benzylamines, thiophenols, and substituted aryl amines. nih.govjscimedcentral.com The introduction of dithiocarbamate (B8719985) and amino groups at C-12 has also been explored to create new series of analogues. nih.govresearchgate.net

Modification of the Exo-Methylene Group (C-8, C-17): The double bond at C-8 and C-17 is another site for chemical alteration. Epoxidation of this group using reagents like meta-perchlorobenzoic acid is a common transformation, leading to the formation of 8,17-epoxy analogues. buu.ac.th

These synthetic efforts have produced a wide array of this compound derivatives, which have been evaluated for their biological activities, particularly for their potential as cytotoxic agents. buu.ac.theurekaselect.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how specific chemical features of this compound and its analogues contribute to their biological effects, primarily their cytotoxic activity against cancer cells. buu.ac.theurekaselect.comamrita.edu These studies help in the rational design of more potent and selective compounds. jscimedcentral.comamrita.edu

Key SAR findings for this compound derivatives include:

Importance of the α,β-Unsaturated γ-Lactone: The α,β-unsaturated γ-lactone ring system, which can act as a Michael acceptor, is often considered crucial for biological activity. buu.ac.th Analogues lacking the exocyclic double bond may show reduced efficacy in some activities. buu.ac.th

Influence of C-19 Substitutions: Modifications at the C-19 hydroxyl group have a significant impact on cytotoxicity. The introduction of a silyl ether or a triphenylmethyl ether group at this position has been shown to increase cytotoxic activity against cancer cells. buu.ac.thresearchgate.net For instance, the C19-O-triphenylmethyl ether analogue showed potent activity. researchgate.net

Influence of C-12 Substitutions: The C-12 position has been a major focus for modification. SAR studies have demonstrated a clear hierarchy of activity based on the substituent at this position: substituted aryl amino/phenyl thio groups provide more potent activity than benzylamine (B48309) groups, which in turn are more effective than alkyl amine groups. nih.govresearchgate.net Specifically, derivatives with a 12-phenyl thio or a 12-aryl amino group have shown significant cytotoxic potential. nih.gov The introduction of a sulfonamide substituent to an aryl moiety at C-12 also significantly improved anti-cancer activity in some derivatives. nih.govjscimedcentral.com

Influence of C-3 Substitutions: Acetylation at the C-3 hydroxyl group, particularly in conjunction with substitutions at C-19, has been found to sometimes decrease activity compared to the monosubstituted C-19 analogues. buu.ac.th However, some 3,19-di-O-acetyl derivatives with specific C-12 substitutions have demonstrated potent and selective effects. chemicalpapers.comresearchgate.net

Role of Epoxidation: The epoxidation of the C-8, C-17 double bond has proven to be a successful strategy. The resulting 8,17-epoxy analogues exhibited the most potent cytotoxicity in one study, with greater efficacy than the parent compound and the standard drug ellipticine (B1684216) against certain cholangiocarcinoma cell lines. buu.ac.th

Combined Modifications: Computational studies have revealed that combining features, such as an amino group at C-12 and an O-acetoxy group at C-7, can play a significant role in enhancing cytotoxicity against specific cancer cell lines like MCF-7 (breast cancer). nih.govresearchgate.net

These SAR studies highlight that the cytotoxic potency and selectivity of this compound derivatives can be finely tuned through specific structural modifications at various positions of the diterpenoid scaffold. buu.ac.theurekaselect.comnih.gov

Pharmacological and Biological Activities of Deoxyandrographolide

Anti-inflammatory Mechanisms

Deoxyandrographolide exerts its anti-inflammatory effects through a multi-pronged approach, targeting key components of the inflammatory cascade. This includes the modulation of inflammatory mediators, regulation of critical transcription factors, and influencing intracellular signaling pathways.

This compound has been shown to suppress the production of several pro-inflammatory mediators. It can reduce the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). medchemexpress.com In vitro studies on hepatocytes have demonstrated that this compound can desensitize the cellular response to TNF-α. japsonline.com Furthermore, it has been observed to decrease the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). hsleiden.nl

The following table summarizes the inhibitory effects of this compound and related compounds on various inflammatory mediators.

| Compound | Inhibited Mediator | Cell/Model System | Reference |

| This compound | TNF-α, IL-6 | LPS-stimulated cells | medchemexpress.com |

| This compound | TNF-α | Hepatocytes | japsonline.com |

| This compound | NO, PGE2 | LPS-stimulated J774A.1 macrophages | hsleiden.nl |

| Andrographolide (B1667393) | TNF-α, IL-1β, IL-6 | Various | apoverlag.atsemanticscholar.org |

| Andrographolide | NO, PGE2 | Macrophages and microglia | apoverlag.at |

A crucial aspect of this compound's anti-inflammatory action is its ability to regulate transcription factors that orchestrate the expression of inflammatory genes. Andrographolide, a related compound, is known to inhibit the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. apoverlag.atphcogrev.com This inhibition, in turn, reduces the expression of NF-κB target genes like COX-2. ozen.eco

Andrographolide also modulates the activity of activator protein-1 (AP-1) and signal transducer and activator of transcription 3 (STAT3), which are important for the production of pro-inflammatory cytokines such as IL-1β and IL-6. apoverlag.at The compound has been shown to suppress STAT3 phosphorylation. japsonline.comnih.gov Furthermore, andrographolide can inhibit hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in the cellular response to low oxygen levels, which is often associated with inflammation. japsonline.comnih.govplos.org The regulation of HIF-1α can occur through various mechanisms, including interactions with other transcription factors like NF-κB. oncotarget.comfrontiersin.org

This compound and its parent compound, andrographolide, influence several key signaling pathways involved in inflammation. Andrographolide has been shown to inhibit the phosphatidylinositol-3-kinase (PI3K)/Akt pathway, which is activated by pro-inflammatory signals like TNF-α. apoverlag.atnih.gov This inhibition can subsequently affect downstream targets, including the mammalian target of rapamycin (B549165) (mTOR). japsonline.comnih.gov

The compound also impacts the mitogen-activated protein kinase (MAPK) pathway, including extracellular signal-regulated kinase 1/2 (ERK1/2). apoverlag.atphcogrev.com By inhibiting pathways like Src/MAPK/AP-1, andrographolide can antagonize the production of inflammatory chemokines. nih.gov Furthermore, this compound can induce autophagy cell death by inhibiting the PI3K/Akt/mTOR pathway. japsonline.com The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is another critical target. apoverlag.atnih.govnih.govmdpi.com Andrographolide can suppress JAK1/2 and STAT3 phosphorylation, thereby inhibiting this pathway. japsonline.comnih.gov The constitutive activation of pathways like JAK/STAT and PI3K/Akt/mTOR is crucial in the pathogenesis of certain inflammatory diseases. mdpi.com

This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), a key enzyme responsible for the synthesis of prostaglandins (B1171923) during inflammation. researchgate.net Andrographolide also demonstrates inhibitory effects on COX-2 expression. apoverlag.atozen.eco The inhibition of COX-2 is a significant mechanism contributing to the anti-inflammatory properties of these compounds. semanticscholar.orgcellbiopharm.com While the primary focus is on COX-2, the broader impact on arachidonic acid metabolism and prostaglandin synthesis is a key area of its anti-inflammatory action. researchgate.net

Impact on Signaling Pathways (e.g., ERK1/2, PI3K/Akt, JAK/STAT, mTOR)

Anticancer Potential and Mechanisms

Beyond its anti-inflammatory properties, this compound and its analogs exhibit promising anticancer activity, primarily through the induction of programmed cell death, or apoptosis.

This compound and andrographolide have been shown to induce apoptosis in various cancer cell lines. phcogrev.com Andrographolide can trigger apoptosis by activating caspase-3 and p53, and by inhibiting the activity of NF-κB, a transcription factor that promotes cell proliferation and survival. mdpi.comimrpress.com It can also alter the balance of pro-apoptotic and anti-apoptotic proteins, such as increasing Bax and decreasing Bcl-2 expression. mdpi.com

Furthermore, andrographolide has been found to induce apoptosis in prostate cancer cells by suppressing the secretion of IL-6, which leads to the inhibition of STAT3 phosphorylation. nih.gov The inhibition of the PI3K/Akt/mTOR pathway is another mechanism through which these compounds can promote apoptosis. nih.gov An analog of andrographolide has been reported to induce apoptosis in cholangiocarcinoma by inhibiting DNA topoisomerase IIα. imrpress.com

The following table highlights the pro-apoptotic mechanisms of this compound and related compounds in different cancer cell types.

| Compound | Cancer Cell Type | Pro-Apoptotic Mechanism | Reference |

| Andrographolide | Human leukemia HL-60 cells | Induction of mitochondrial cytochrome c, enhanced Bax expression, reduced Bcl-2 expression | mdpi.com |

| Andrographolide | Human prostate cancer cells PC-3 | Caspase 8 and caspase 3 activation | mdpi.com |

| Andrographolide | Human neuroblastoma cells | Activation of caspase-3 and p53, inhibition of NF-κB activity | imrpress.com |

| Andrographolide | Prostate cancer cells | Suppression of IL-6 secretion, inhibition of STAT3 phosphorylation | nih.gov |

| Andrographolide analog | Cholangiocarcinoma | Inhibition of DNA topoisomerase IIα | imrpress.com |

| This compound | Not specified | Induction of autophagy cell death via inhibition of PI3K/AKT/mTOR pathway | japsonline.com |

Cell Cycle Arrest (e.g., G0/G1, G2/M phases)

This compound has been shown to induce cell cycle arrest in various cancer cell lines, a critical mechanism for its anticancer activity. The progression of the cell cycle is a tightly regulated process involving distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Checkpoints between these phases ensure the fidelity of cell division, and their dysregulation is a hallmark of cancer.

Studies have demonstrated that this compound can cause cell cycle arrest at different phases depending on the cancer cell type. For instance, in some cancer cells, it induces arrest at the G0/G1 phase, preventing the cells from entering the S phase where DNA replication occurs. researchgate.netjcancer.org This is often achieved by modulating the expression of key cell cycle regulatory proteins. In other cancer cell lines, this compound has been observed to cause an accumulation of cells in the G2/M phase, thereby inhibiting mitosis. researchgate.netbiorxiv.org This biphasic effect, where the compound can induce arrest at either G0/G1 or G2/M, highlights its complex interaction with the cellular machinery. nih.gov The ability to halt the proliferation of cancer cells by interfering with their division cycle is a key aspect of its therapeutic potential.

Inhibition of Cancer Cell Proliferation

A fundamental characteristic of this compound is its ability to inhibit the proliferation of a wide range of cancer cells. frontiersin.orgnih.gov This inhibitory action is a direct consequence of its effects on the cell cycle and the induction of apoptosis (programmed cell death). Research has consistently shown that this compound can significantly reduce the viability of cancer cells in a dose-dependent manner. nih.gov

The antiproliferative effects of this compound have been documented in numerous studies across various cancer types. phcogrev.commdpi.com It has been shown to be cytotoxic to a broad spectrum of cancer cell lines, underscoring its potential as a versatile anticancer agent. imrpress.com The mechanisms underlying this inhibition are multifaceted and involve the compound's ability to interfere with essential cellular processes required for cancer cell growth and survival.

Anti-Angiogenesis Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. This compound has demonstrated anti-angiogenic properties by interfering with this process. One of the key mechanisms is the inhibition of vascular endothelial growth factor (VEGF), a potent signaling protein that stimulates the formation of blood vessels. researchgate.net

Studies have shown that this compound and its derivatives can inhibit endothelial cell proliferation, migration, and tube formation, which are all critical steps in angiogenesis. mdpi.com By targeting the VEGF signaling pathway, this compound can effectively cut off the blood supply to tumors, thereby inhibiting their growth and spread. This anti-angiogenic activity adds another dimension to its anticancer profile. researchgate.net

Modulation of Molecular Targets and Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with various molecular targets and signaling pathways that are often dysregulated in cancer. imrpress.com These pathways control critical cellular processes such as proliferation, survival, and angiogenesis.

Key signaling pathways modulated by this compound include:

Hsp90: Heat shock protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of many proteins required for tumor growth. This compound has been shown to inhibit Hsp90, leading to the degradation of its client proteins and subsequent inhibition of cancer cell survival. dovepress.comnih.gov

CYP1A: Cytochrome P450 1A enzymes are involved in the metabolism of various compounds, including carcinogens. Modulation of CYP1A activity by this compound can influence the metabolic activation of pro-carcinogens.

v-Src: The v-Src oncogene plays a role in tumor development and progression. This compound has been found to inhibit v-Src activity, thereby interfering with cancer cell signaling. imrpress.com

NF-κB: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival. This compound inhibits the NF-κB signaling pathway, which is constitutively active in many cancers and promotes inflammation and cell proliferation. imrpress.comnih.gov

STAT3: Signal transducer and activator of transcription 3 (STAT3) is a transcription factor that is aberrantly activated in many cancers, promoting cell proliferation and survival. This compound can inhibit STAT3 signaling. thno.org

PI3K/AKT: The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a major signaling pathway that promotes cell growth, proliferation, and survival. This compound has been shown to inhibit this pathway, contributing to its anticancer effects. imrpress.comnih.gov

mTOR: The mammalian target of rapamycin (mTOR) is a key protein kinase that regulates cell growth, proliferation, and metabolism. This compound can modulate the mTOR signaling pathway. nih.gov

Wnt/β-catenin: The Wnt/β-catenin signaling pathway is crucial for embryonic development and is often dysregulated in cancer. This compound can inhibit this pathway, leading to reduced cancer cell proliferation. nih.govthno.org

MAPK: The Mitogen-activated protein kinase (MAPK) pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. This compound has been shown to modulate this pathway. eurekalert.org

Specific Cancer Cell Line Responsiveness

The efficacy of this compound has been evaluated against a variety of specific cancer cell lines, demonstrating a broad spectrum of activity.

| Cancer Cell Line | Observed Effects |

| Human Breast Carcinoma (e.g., T47D, MCF-7, MDA-MB-231) | Cytotoxic effects and inhibition of proliferation. phcogrev.cominnovareacademics.innih.gov |

| Promonocytic Leukemia (e.g., HL-60) | Cytotoxic effects. phcogrev.com |

| Glioblastoma | Induction of cell cycle arrest at the G2/M phase and cytotoxicity. imrpress.com |

| Colorectal Cancer (e.g., LoVo, HCT-116, HT-29) | Inhibition of cell proliferation, induction of cell cycle arrest, and anti-invasive activity. frontiersin.orginnovareacademics.in |

Antiviral Activities and Mechanisms

In addition to its anticancer properties, this compound exhibits significant antiviral activity against a range of viruses. nih.govresearchgate.net Its mechanisms of action often involve targeting viral components or host cell factors that are essential for viral replication and propagation. nih.govresearchgate.net

Inhibition of Viral Replication

A primary antiviral mechanism of this compound is the inhibition of viral replication. nih.govresearchgate.net This has been observed for several viruses, including DNA and RNA viruses. nih.govresearchgate.net For instance, it has been shown to inhibit the replication of Herpes Simplex Virus-1 (HSV-1) and Human Papillomavirus (HPV). nih.gov

This compound can interfere with various stages of the viral life cycle. This includes inhibiting the activity of viral enzymes that are crucial for replication, such as viral proteases. nih.govresearchgate.net By targeting these essential viral components, this compound can effectively reduce the production of new virus particles. tjnpr.orgsci-hub.se In some cases, it has been found to be more potent than its parent compound, andrographolide, in inhibiting viral replication. nih.gov The ability to disrupt the replication machinery of viruses makes it a promising candidate for the development of new antiviral therapies. sci-hub.sejapsonline.com

Interference with Viral Proteases (e.g., FMDV 3Cpro)

This compound has demonstrated notable inhibitory effects against viral proteases, which are crucial enzymes for viral replication. researchgate.netnih.gov A key target that has been studied is the 3C protease (3Cpro) of the Foot-and-Mouth Disease Virus (FMDV). researchgate.netnih.gov FMDV 3Cpro is essential for the viral life cycle, as it cleaves the viral polyprotein into functional units. researchgate.net

In in vitro cell-based assays, this compound was found to inhibit the replication of FMDV serotype A in Baby Hamster Kidney (BHK-21) cells. researchgate.netmdpi.com Further investigation through an intracellular protease assay revealed that this compound directly inhibits the activity of FMDV 3Cpro. researchgate.netnih.govnih.gov The half-maximal inhibitory concentration (IC50) for this inhibition was determined to be 25.58 ± 1.41 µM. researchgate.netnih.gov Molecular docking studies have supported these findings, suggesting that this compound interacts with the active site of the 3Cpro enzyme. researchgate.netnih.gov This interaction hinders the protease's ability to perform its function, thereby impeding viral replication. researchgate.netnih.gov

Modulation of Interferon (IFN) Antagonist Activity

Viruses have evolved mechanisms to counteract the host's innate immune response, a primary component of which is the interferon (IFN) system. The FMDV 3Cpro, in addition to its proteolytic activity, also acts as an antagonist to type I interferon, a critical antiviral cytokine. researchgate.netnih.gov It achieves this by suppressing the expression of interferon-stimulating genes (ISGs). researchgate.netnih.gov

Research has shown that this compound can significantly interfere with this IFN antagonist activity of FMDV 3Cpro. researchgate.netnih.gov By inhibiting the 3Cpro, this compound leads to the derepression of ISG expression. researchgate.netnih.gov This means that the compound helps to restore the host cell's ability to mount an effective antiviral response by allowing the production of important antiviral proteins encoded by ISGs. This dual action of inhibiting a key viral enzyme and counteracting its immune evasion strategy highlights the compound's potential as an antiviral agent. researchgate.netnih.gov

Activity against Specific Viruses (e.g., FMDV, Hepatitis B, Zika, Chikungunya, Hepatitis C, HSV-1, SARS-CoV-2)

The antiviral activity of this compound and its parent compound, andrographolide, extends to a range of viruses. While much of the specific research on this compound has focused on FMDV, studies on andrographolide provide a broader context for the potential antiviral spectrum of these related compounds.

Foot-and-Mouth Disease Virus (FMDV): As detailed previously, this compound effectively inhibits FMDV serotype A replication in BHK-21 cells, with a half-maximal effective concentration (EC50) of 36.47 ± 0.07 µM. researchgate.netmdpi.com This inhibition is primarily achieved through the targeting of the FMDV 3Cpro. researchgate.netnih.gov

Hepatitis B Virus (HBV): Andrographolide, a closely related compound, has been reported to inhibit HBV genome replication. mdpi.com

Zika Virus (ZIKV): The antiviral potential of andrographolide and its derivatives has been noted against the Zika virus. researchgate.netencyclopedia.pub Structural analysis suggests that the hydroxyl group at the C-3 position, present in both andrographolide and this compound, may be important for its antiviral activity against Zika virus. researchgate.net

Chikungunya Virus (CHIKV): Antiviral activities of andrographolide have been reported against the Chikungunya virus. mdpi.comencyclopedia.pub

Hepatitis C Virus (HCV): Andrographolide has demonstrated the ability to inhibit the replication of the Hepatitis C virus in Huh-7 cells. mdpi.com

Herpes Simplex Virus-1 (HSV-1): Research indicates that andrographolide possesses inhibitory activity against Herpes Simplex Virus-1. mdpi.comacs.org

SARS-CoV-2: The antiviral properties of andrographolide have also been investigated in the context of SARS-CoV-2. mdpi.com

While these findings are promising, it is important to note that much of the research on this broader range of viruses has been conducted with andrographolide. Further studies are needed to specifically delineate the efficacy of this compound against each of these viral pathogens.

Immunomodulatory Effects

This compound, along with its parent compound andrographolide, exhibits significant immunomodulatory effects, influencing various components of the immune system.

Enhancement of Immune Cell Proliferation (e.g., Lymphocytes, HPBLs)

Studies have shown that this compound can enhance the proliferation of immune cells. Research on a methanolic extract of Andrographis paniculata, which was further fractionated, isolated three diterpene compounds: andrographolide, 14-deoxyandrographolide (B149799), and 14-deoxy-11,12-didehydroandrographolide (B31429). nih.gov All three of these molecules were found to augment the proliferation of human peripheral blood lymphocytes (HPBLs) at low concentrations. nih.govwindows.net This suggests a direct stimulatory effect on lymphocytes, which are key players in the adaptive immune response. Another study also indicated that andrographolide can improve non-specific immunity by promoting lymphocyte replication. researchgate.net

Modulation of Cytokine Production (e.g., IL-2, IFN-γ, TNF-α)

Cytokines are signaling molecules that play a critical role in regulating immune responses. This compound and its related compounds have been shown to modulate the production of several important cytokines.

Interleukin-2 (IL-2): The three diterpenes isolated from Andrographis paniculata, including 14-deoxyandrographolide, were found to induce the production of IL-2 in HPBLs. nih.gov IL-2 is a crucial cytokine for the proliferation and differentiation of T cells. In another study, andrographolide was shown to enhance IL-2 secretion by T cells. windows.net However, some studies have reported that andrographolide can partially inhibit IL-2 production induced by concanavalin (B7782731) A in murine T-cells. thieme-connect.com

Interferon-gamma (IFN-γ): Andrographolide has been shown to enhance the secretion of IFN-γ by T cells. windows.net In contrast, another study demonstrated that both andrographolide and, to a lesser extent, 14-deoxyandrographolide, significantly reduced IFN-γ production in concanavalin A-stimulated murine T-cells in a dose-dependent manner. thieme-connect.com The IC50 for this inhibition by 14-deoxyandrographolide was 35.8 ± 0.50 µM. thieme-connect.com

Tumor Necrosis Factor-alpha (TNF-α): this compound has been found to suppress the lipopolysaccharide (LPS)-induced production of the pro-inflammatory mediator TNF-α. medchemexpress.com Other research indicates that andrographolide can also regulate the production of TNF-α. researchgate.netresearchgate.net

The seemingly contradictory findings on cytokine modulation may be due to the different experimental models and conditions used, suggesting that the immunomodulatory effects of these compounds can be context-dependent. cabidigitallibrary.org

Impact on Phagocytosis and NK Cell Activity

The innate immune system's cellular defenders, such as phagocytes and Natural Killer (NK) cells, are also influenced by compounds from Andrographis paniculata.

Phagocytosis: Andrographolide has been reported to improve non-specific immunity by promoting lymphocyte phagocytosis. researchgate.net It stimulates the response of macrophages, which are key phagocytic cells, in antibody synthesis and secretion. frontiersin.org This enhanced phagocytic activity helps in the efficient clearance of pathogens. frontiersin.org

NK Cell Activity: NK cells are lymphocytes of the innate immune system that can kill virus-infected cells and tumor cells. microbenotes.com Andrographolide has been shown to effectively enhance the activity of NK cells. cabidigitallibrary.org Studies in mice demonstrated that treatment with an Andrographis paniculata extract and andrographolide significantly enhanced NK cell activity in both normal and tumor-bearing animals. nih.gov This enhancement of NK cell cytotoxicity is a crucial aspect of the immune response against abnormal cells. researchgate.net

Interactive Data Tables

Table 1: Antiviral Activity of this compound and Related Compounds

| Compound | Virus | Target/Mechanism | Cell Line | EC50/IC50 | Reference |

|---|---|---|---|---|---|

| This compound | Foot-and-Mouth Disease Virus (FMDV) | 3C Protease | BHK-21 | EC50: 36.47 ± 0.07 µM | researchgate.netmdpi.com |

| This compound | Foot-and-Mouth Disease Virus (FMDV) | 3C Protease | - | IC50: 25.58 ± 1.41 µM | researchgate.netnih.gov |

| Andrographolide | Hepatitis B Virus (HBV) | Genome Replication | HepG 2.2.15 | EC50: 54.10 µM | mdpi.com |

| Andrographolide | Chikungunya Virus (CHIKV) | - | HepG2, BHK-21 | EC50: 77.44 µM, 88.00 µM | mdpi.com |

Table 2: Immunomodulatory Effects of this compound and Related Compounds

| Compound | Effect | Immune Cell/Molecule | Experimental Model | Finding | Reference |

|---|---|---|---|---|---|

| 14-Deoxyandrographolide | Proliferation | Human Peripheral Blood Lymphocytes (HPBLs) | In vitro | Enhanced proliferation | nih.gov |

| 14-Deoxyandrographolide | Cytokine Production | Human Peripheral Blood Lymphocytes (HPBLs) | In vitro | Induced IL-2 production | nih.gov |

| 14-Deoxyandrographolide | Cytokine Production | Murine T-cells | In vitro | Reduced IFN-γ production (IC50: 35.8 ± 0.50 µM) | thieme-connect.com |

| This compound | Cytokine Production | Macrophages | In vitro (LPS-stimulated) | Suppressed TNF-α production | medchemexpress.com |

| Andrographolide | NK Cell Activity | Splenocytes | In vivo (mice) | Significantly enhanced NK cell lysis | nih.gov |

Regulation of Macrophage Polarization

This compound, along with other compounds from Andrographis paniculata, is recognized for its immunomodulatory effects, which include influencing macrophage polarization. frontiersin.orgsemanticscholar.org Macrophages, key cells of the immune system, can be broadly categorized into the pro-inflammatory M1 phenotype and the anti-inflammatory M2 phenotype. spandidos-publications.comresearchgate.net Natural compounds can modulate this polarization, thereby influencing tissue pathophysiology. researchgate.net

Research on andrographolide, a related compound, shows it can modulate the innate immune system by affecting macrophage phenotypic polarization. frontiersin.org This is achieved in part through the MAPK and PI3K signaling cascades. frontiersin.org Specifically, andrographolide has been shown to regulate macrophage activation and polarization, and in some contexts, shift the balance from the inflammatory M1 phenotype toward the reparative M2 state. semanticscholar.orgresearchgate.netthieme-connect.com This shift is associated with a decrease in the CD86/CD206 ratio, indicating a move toward an anti-inflammatory phenotype. thieme-connect.com While much of the detailed research has focused on andrographolide, the immunomodulatory properties of A. paniculata extracts, which contain this compound, suggest a broader role for its constituent diterpenoids in this process. frontiersin.orgsemanticscholar.org

Hepatoprotective Mechanisms

This compound exhibits significant hepatoprotective activities through a variety of mechanisms. scirp.orgglpbio.comresearchgate.net These protective actions include mitigating chemically-induced liver damage, protecting against apoptosis, modulating antioxidant systems, and influencing key cellular signaling pathways. scirp.orgresearchgate.netsemanticscholar.orgscirp.org

Protection Against Chemically-Induced Hepatic Toxicity (e.g., CCl₄, t-BHP)

This compound is effective in protecting the liver from damage induced by chemical toxins like carbon tetrachloride (CCl₄) and tert-butylhydroperoxide (t-BHP). scirp.orgresearchgate.netsemanticscholar.orgscirp.org CCl₄ is metabolized in the liver by cytochrome P450 enzymes into toxic free radicals, which initiate lipid peroxidation and cause extensive cellular damage. scirp.org Similarly, t-BHP is a pro-oxidant that can induce cell injury through oxidative stress. scirp.org

Studies have shown that diterpenoids from A. paniculata, including this compound, inhibit the hepatic toxicity caused by these chemicals. scirp.orgresearchgate.netsemanticscholar.orgscirp.org This protective effect is evidenced by the reduction of serum markers of liver damage, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), and a decrease in hepatic malondialdehyde (MDA), a marker of lipid peroxidation. scirp.orgcapes.gov.br The hepatoprotective effects of these compounds are comparable to the well-known liver-protecting agent, silymarin. scirp.org

Desensitization to Apoptosis-Inducing Signals (e.g., TNF-α)

A key hepatoprotective mechanism of this compound is its ability to desensitize hepatocytes to apoptosis (programmed cell death) induced by signals like Tumor Necrosis Factor-alpha (TNF-α). glpbio.comnih.govnih.gov TNF-α is a cytokine that can trigger cell death pathways in hepatocytes through its receptor, TNFRSF1A (also known as TNFR1). nih.govphysiology.org

This compound has been shown to down-regulate the formation of the death-inducing signaling complex (DISC), which is essential for TNF-α-mediated apoptosis. nih.govnih.govchemfaces.commedchemexpress.com Pre-treatment of hepatocytes with this compound leads to the release of the TNFRSF1A receptor from the cell surface. nih.govnih.govchemfaces.com This process is dependent on calcium and is facilitated by the induction of the nitric oxide/cyclic guanosine (B1672433) monophosphate (NO/cGMP) pathway, which enhances microsomal Ca-ATPase activity. nih.govnih.govmedchemexpress.com The reduction in cell surface receptors ultimately diminishes the apoptotic signal from TNF-α, protecting the liver cells. nih.govnih.govchemfaces.com

Table 1: Effects of this compound on TNF-α Induced Apoptosis in Hepatocytes

| Experimental Model | Treatment | Key Findings | Reference |

| Primary rat hepatocytes | 10 nM 14-Deoxyandrographolide (14-DAG) | Suppressed the aggregation of TRADD, FADD, and caspase-8; inhibited DISC formation. | medchemexpress.com |

| Primary rat hepatocytes | 10 nM 14-DAG | Induced the release of TNFRSF1A from liver cells. | medchemexpress.com |

| Primary liver cells | 5-15 nM 14-DAG | Inhibited the expression of caspase-3 in a concentration-dependent manner. | medchemexpress.com |

| Rats (in vivo) | 40 mg/kg 14-DAG (single i.p. dose) | Made liver cells resistant to TNF-α induced apoptosis by downregulating DISC formation. | medchemexpress.com |

Modulation of Antioxidant Systems (e.g., GSH, HO-1)

This compound contributes to liver protection by modulating endogenous antioxidant systems. scirp.orgresearchgate.netsemanticscholar.orgscirp.org This includes influencing the levels and activities of glutathione (B108866) (GSH) and heme oxygenase-1 (HO-1), which are crucial for defending against oxidative stress. mdpi.comresearchgate.netmdpi.com

While much of the specific research on the Nrf2/HO-1 pathway has centered on the related compound andrographolide, the general hepatoprotective effects of A. paniculata extracts suggest a role for its various components, including this compound. capes.gov.brmdpi.comnih.gov Andrographolide has been shown to increase the expression of antioxidant enzymes like superoxide (B77818) dismutase (SOD), catalase, and glutathione reductase by activating the Nrf2 pathway. mdpi.commdpi.com This pathway is a key regulator of cellular defense against oxidative stress. mdpi.comnih.gov this compound has also been shown to stimulate NO release, which upregulates γ-glutamylcysteine synthetase activity, a key enzyme in GSH synthesis, thereby reducing oxidative stress. plos.org

Influence on Cytochrome P450 Enzymes (CYPs) and GSTP Activity

This compound and other compounds from A. paniculata can influence the activity of drug-metabolizing enzymes in the liver, such as Cytochrome P450 (CYP) enzymes and the Pi class of Glutathione S-transferase (GSTP). scirp.orgresearchgate.netsemanticscholar.orgscirp.org CYPs are a superfamily of enzymes involved in the metabolism of a wide range of substances, including toxins and drugs. semanticscholar.orgscirp.org GSTP is a phase II detoxification enzyme that is often overexpressed in precancerous liver lesions. scirp.org

Extracts of A. paniculata have been shown to act as inducers of certain CYP isoforms, such as CYP1A1 and CYP2B. scirp.org However, some studies also report inhibitory effects on other isoforms like CYP2C9 and CYP3A4. nih.gov this compound itself has been specifically shown to inhibit the activity of UGT2B7, a UDP-glucuronosyltransferase enzyme. nih.gov Furthermore, extracts containing this compound have been found to induce the expression of GSTP in rat primary hepatocytes, an effect that appears to be mediated through the PI3K/Akt pathway. grafiati.com

Impact on PI3K/Akt and NO/cGMP Pathways in Hepatocytes

The hepatoprotective effects of this compound are also mediated through its influence on critical intracellular signaling pathways, including the Phosphatidylinositol-3-kinase/Akt (PI3K/Akt) and the nitric oxide/cyclic guanosine monophosphate (NO/cGMP) pathways. scirp.orgresearchgate.netsemanticscholar.orgscirp.orgnih.gov

The PI3K/Akt pathway is involved in regulating cell growth, survival, and metabolism, and its modulation can impact hepatocyte health. scirp.orgbiomolther.orgmdpi.com Research indicates that the induction of GSTP expression by A. paniculata extracts is mediated by the PI3K/Akt pathway. scirp.orggrafiati.com

The NO/cGMP pathway is crucial for the desensitization of hepatocytes to TNF-α-induced apoptosis. nih.govnih.gov As detailed in section 3.5.2, this compound induces this pathway, leading to increased microsomal Ca-ATPase activity and subsequent release of the TNF-α receptor, thereby protecting the cell from apoptosis. nih.govnih.govmedchemexpress.com

Regulation of Lipid Metabolism (e.g., in hepatosteatosis)

This compound, also known as 14-Deoxyandrographolide (14-DAG), demonstrates significant regulatory effects on lipid metabolism, particularly in the context of ethanol-induced hepatosteatosis or fatty liver. nih.gov Research indicates that ethanol (B145695) consumption can deactivate AMP-activated protein kinase (AMPK), a key enzyme in energy homeostasis, leading to increased lipid synthesis and reduced fatty acid oxidation, which culminates in the accumulation of fat in the liver. nih.gov

Treatment with 14-DAG has been shown to counteract these effects by activating AMPK. nih.gov This activation is not direct but occurs through the induction of the cyclic AMP-protein kinase A pathway. nih.gov The subsequent activation of AMPK by 14-DAG initiates a cascade of events that suppress lipogenesis (the metabolic formation of fat). nih.gov This includes the downregulation of crucial lipogenic factors such as sterol regulatory element binding protein-1c (SREBP-1c), acetyl-CoA carboxylase (ACC), and fatty acid synthase (FAS). nih.gov

Furthermore, the activation of AMPK by 14-DAG is associated with the upregulation of sirtuin 1 and a decrease in malonyl-CoA levels, which together promote an increase in fatty acid oxidation. nih.gov By intervening in the dysregulation of lipid metabolism caused by ethanol, 14-DAG can prevent the development of fatty liver. nih.gov These findings highlight the hepatoprotective role of 14-DAG as a potential agent for mitigating hepatosteatosis. nih.gov The liver is a central organ for regulating lipid metabolism through processes like fatty acid uptake, synthesis, storage, and consumption. nih.gov The dysregulation of these pathways is a hallmark of many liver diseases. nih.gov Specifically, transcription factors like SREBP-1c are known to regulate genes involved in fatty acid synthesis, and their inhibition can attenuate hepatic steatosis. jmb.or.kr

Table 1: Molecular Targets of this compound in Ethanol-Induced Hepatosteatosis

| Target Molecule | Effect of Ethanol | Effect of this compound Treatment | Outcome |

| AMPK | Deactivation | Activation (via cAMP-PKA pathway) nih.gov | Increased Fatty Acid Oxidation, Decreased Lipogenesis |

| SREBP-1c | Upregulation | Downregulation nih.gov | Suppression of Lipogenesis |

| Acetyl-CoA Carboxylase (ACC) | Upregulation | Downregulation nih.gov | Suppression of Lipogenesis |

| Fatty Acid Synthase (FAS) | Upregulation | Downregulation nih.gov | Suppression of Lipogenesis |

| Sirtuin 1 | Downregulation | Upregulation nih.gov | Increased Fatty Acid Oxidation |

| Malonyl-CoA | Accumulation | Depletion nih.gov | Increased Fatty Acid Oxidation |

Antidiabetic and Metabolic Effects

This compound (DeoAn), a diterpene lactone found in Andrographis paniculata, has been identified as a compound with diverse biological properties, including antidiabetic effects. researchgate.netcaymanchem.com Its potential as a therapeutic agent for type 2 diabetes mellitus stems from its ability to influence glucose and lipid metabolism. nih.gov The compound has been shown to augment glucose utilization in skeletal muscle, which is the primary site for the disposal of glucose after a meal. nih.govresearchgate.net By enhancing the rate of glucose use in this tissue, this compound helps to control the high blood sugar levels (hyperglycemia) associated with diabetes. researchgate.net

Glucose Uptake Stimulation and GLUT4 Translocation

A key mechanism behind the antidiabetic action of this compound is its ability to stimulate glucose uptake in skeletal muscle cells. researchgate.net In studies using L6 myotubes, a cell line model for skeletal muscle, DeoAn was observed to stimulate glucose uptake in a dose-dependent manner. nih.govresearchgate.net This effect is achieved by promoting the translocation of glucose transporter 4 (GLUT4) from intracellular storage vesicles to the cell surface (plasma membrane). researchgate.netresearchgate.net

GLUT4 is the primary insulin-regulated glucose transporter in muscle and fat cells. nih.gov Its movement to the cell membrane is a critical step for glucose to enter the cell. researchgate.net Research showed that while DeoAn increased the amount of GLUT4 on the cell surface, it did not alter the total cellular levels of GLUT4 or GLUT1. nih.gov For instance, at a concentration of 25 μM, DeoAn produced a 1.23-fold increase in the surface level of GLUT4myc in L6 myotubes. researchgate.net Notably, the glucose uptake effects of this compound were found to be additive to those of insulin (B600854), suggesting it may work through complementary mechanisms. researchgate.netresearchgate.net

Table 2: Effect of this compound on GLUT4 Translocation in L6-GLUT4myc Myotubes

| Treatment Concentration (μM) | Fold Increase in Surface GLUT4myc (vs. Control Basal) |

| 25 | 1.23 researchgate.net |

Activation of PI3K/Akt and AMPK Signaling Pathways

The enhanced glucose transport facilitated by this compound is linked to the activation of two major signaling pathways: the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathway and the AMP-activated protein kinase (AMPK) pathway. researchgate.netnih.gov Both of these pathways are crucial regulators of glucose metabolism and are known to promote GLUT4 translocation. frontiersin.orgmdpi.com

The PI3K/Akt pathway is a primary route through which insulin stimulates glucose uptake. nih.goviocspublisher.org Activation of this pathway is essential for moving GLUT4 to the cell membrane. mdpi.com Separately, the AMPK pathway acts as a cellular energy sensor and can also trigger GLUT4 translocation, particularly in response to exercise. frontiersin.org this compound has been shown to activate both of these signaling cascades in L6 myotubes, which accounts for its ability to augment glucose transport. researchgate.netnih.gov This dual activation suggests a comprehensive mechanism of action in improving glucose utilization in skeletal muscle cells. researchgate.net

Antihyperglycemic Effects in in vivo Models

The glucose-regulating effects of this compound observed in cell culture have been validated in animal models of diabetes. nih.gov In vivo studies have demonstrated its antihyperglycemic potential. researchgate.net Specifically, DeoAn was shown to lower postprandial (after-meal) blood glucose levels in streptozotocin-induced diabetic rats. researchgate.netnih.gov

Furthermore, in genetically diabetic db/db mice, which serve as a model for type 2 diabetes and insulin resistance, this compound suppressed the increase in fasting blood glucose levels. researchgate.netnih.gov Administration of the compound at a dose of 100 mg/kg was effective in reducing blood glucose in both streptozotocin-induced diabetic rats and db/db mice. caymanchem.com These findings confirm that the effects of this compound on glucose transport and signaling translate to meaningful antihyperglycemic activity in living organisms. researchgate.net

Table 3: In Vivo Antihyperglycemic Effects of this compound

| Animal Model | Effect Observed | Reference |

| Streptozotocin-induced diabetic rats | Lowered postprandial blood glucose levels | researchgate.net, nih.gov |

| Genetically diabetic db/db mice | Suppressed rises in fasting blood glucose levels | researchgate.net, nih.gov |

Influence on Lipid Accumulation and Serum Lipid Profile

Beyond its effects on glucose metabolism, this compound also positively influences lipid profiles, which are often dysregulated in diabetes. nih.gov In studies with db/db diabetic mice, treatment with DeoAn suppressed the rises in serum triglycerides and LDL-Cholesterol (low-density lipoprotein cholesterol) levels. researchgate.netnih.govresearchgate.net

In addition to its effects on circulating lipids, this compound has been shown to reduce lipid accumulation in adipocytes (fat cells). scispace.com In a study using 3T3-L1 adipocytes, the compound decreased the size and number of lipid droplets, indicating an inhibition of fat storage. scispace.com This dual action of improving the serum lipid profile and reducing lipid accumulation in cells highlights the compound's broader metabolic benefits, which are valuable for addressing the interconnected complications of diabetes and dyslipidemia. nih.govscispace.com

Table 4: Effects of this compound on Lipid Parameters

| Model | Parameter | Effect of this compound | Reference |

| db/db diabetic mice | Serum Triglycerides | Suppressed increase | researchgate.net, nih.gov |

| db/db diabetic mice | Serum LDL-Cholesterol | Suppressed increase | researchgate.net, nih.gov |

| 3T3-L1 adipocytes | Lipid Droplets | Reduced size and number | scispace.com |

Neuroprotective Research

This compound is a significant bioactive diterpene lactone found in the plant Andrographis paniculata. nih.govspringermedizin.de Research into the plant's extracts has consistently identified this compound as a key constituent responsible for its therapeutic properties, including neuroprotection. researchgate.netresearchgate.net

Mechanisms of Action in Neuronal Models

Studies on extracts of Andrographis paniculata, containing this compound as a main component, have demonstrated neuroprotective effects against neurotoxicity and cognitive impairment. springermedizin.deresearchgate.net The mechanisms underlying these effects are multifaceted. One primary pathway involves the regulation of the p62-Keap1-Nrf2 signaling pathway. springermedizin.deresearchgate.net Activation of this pathway helps to mitigate oxidative stress, a key factor in the progression of neurodegenerative diseases like Alzheimer's. researchgate.net In animal models of aluminum-induced neurotoxicity, treatment with the plant extract and its primary compounds led to an increase in the expression of Nrf2 and p62 proteins, which play a crucial role in the cellular antioxidant response. researchgate.net This was accompanied by a decrease in Keap1 and hyperphosphorylated Tau (p-Tau) proteins, the latter being a hallmark of Alzheimer's pathology. researchgate.net

Furthermore, research on semisynthetic derivatives of this compound has provided more insight into its neuroprotective actions. acs.orgnih.gov In a mouse model where memory impairment was induced by scopolamine, treatment with novel triazolyl glycoconjugates of this compound resulted in the reversal of cognitive deficits. acs.org The mechanism for this improvement was attributed to the suppression of oxidative stress and the modulation of the cholinergic pathway. acs.org Specifically, treatment led to a significant reduction in lipid peroxidation and a restoration of catalase and acetylcholinesterase (AChE) activity in the hippocampus. acs.orgresearchgate.net These findings suggest that this compound and its derivatives protect neurons by combating oxidative damage and regulating key enzymatic pathways involved in memory and cognition. acs.org

| Research Model | Key Findings | Implicated Mechanism | Reference |

| Aluminum-induced AD model mice | Improved spatial memory, reduced p-Tau production, increased antioxidant enzyme (SOD) activity. | Activation of p62-Keap1-Nrf2 pathway. | springermedizin.deresearchgate.net |

| Scopolamine-induced memory impairment mice | Reversal of cognitive impairment, reduced lipid peroxidation, restored catalase and AChE activity. | Suppression of oxidative stress, regulation of cholinergic pathway. | acs.orgresearchgate.net |

Cardiovascular Research

This compound has been identified as a compound with significant potential in cardiovascular health, particularly in addressing vascular senescence and hypertension. nih.govfrontiersin.org

Mechanisms of Action in Cardiovascular Health

A key mechanism of this compound in promoting cardiovascular health is its ability to combat vascular senescence, the age-related deterioration of blood vessel function. nih.gov Research has shown that this compound targets and modulates the epigenetic regulator Histone Deacetylase 1 (HDAC1). nih.govnih.gov In cellular models of angiotensin II-induced senescence, this compound treatment rescued the downregulation of HDAC1. nih.gov It achieves this by inhibiting the ubiquitination-mediated degradation of the HDAC1 protein. nih.govnih.gov The enhancement of HDAC1 activity, in turn, represses the expression of several key aging biomarkers, including p16, p21, and p53, thereby reducing the senescent phenotype in endothelial cells. nih.govresearchgate.net

In addition to its anti-aging effects on the vasculature, this compound exhibits hypotensive properties. frontiersin.org It is one of several labdane-type diterpenoids from Andrographis paniculata that contributes to the plant's traditional use for hypertension. frontiersin.orgthieme-connect.com Studies in isolated rat hearts demonstrated that this compound was one of the two primary compounds responsible for coronary vasodilation, causing a significant reduction in coronary perfusion pressure without a major effect on heart rate. nih.gov The proposed mechanisms for this hypotensive action include the reduction of angiotensin-converting enzyme (ACE) and reactive oxygen species (ROS) activities. frontiersin.org Another study pointed toward a vasorelaxation effect mediated by the activation of nitric oxide synthase (NOS) and the inhibition of calcium entry through both voltage- and receptor-operated Ca2+ channels. thieme-connect.com

| Cellular Model | Key Biomarker | Effect of this compound | Implicated Mechanism | Reference |

| Rat Aortic Endothelial Cells (Ang-II induced) | p16, p21, p53 | Decreased Expression | Inhibition of HDAC1 ubiquitination, upregulation of HDAC1 | nih.gov |

| Human Microvascular Endothelial Cells (Ang-II induced) | p16, p21 | Decreased Expression | Inhibition of HDAC1 ubiquitination, upregulation of HDAC1 | nih.gov |

| Isolated Rat Hearts | Coronary Perfusion Pressure | Significant Decrease | Coronary Vasodilation | nih.gov |

Renoprotective Research

While direct research on the renoprotective effects of this compound is limited, studies on its parent plant, Andrographis paniculata, and closely related diterpenoid compounds provide strong evidence for its potential role in kidney protection.

Mechanisms of Action in Renal Protection

The protective effects of Andrographis paniculata compounds in the kidney are largely attributed to their anti-inflammatory, antioxidant, and anti-fibrotic properties. In models of diabetic nephropathy, the related compound andrographolide was shown to prevent renal hypertrophy and the accumulation of extracellular matrix. nih.gov The underlying mechanism involves the attenuation of hyperglycemia-mediated oxidative stress and inflammation by inhibiting the Akt/NF-κB signaling pathway. nih.gov This pathway is critical in the expression of pro-inflammatory cytokines and fibrotic factors in the kidney.

Further studies on murine renal mesangial cells exposed to high glucose showed that both andrographolide and a structurally similar compound, 14-deoxy-11,12-didehydroandrographolide, could reduce markers of fibrosis such as TGF-β and apoptosis marker caspase-3. researchgate.net Given that this compound is a major constituent of the plant and shares the core labdane (B1241275) diterpene structure, it is plausible that it contributes to these protective effects through similar mechanisms. researchgate.netresearchgate.net More recent research has also uncovered a potential pathway for andrographolide-induced kidney injury, which involves the inhibition of SIRT3, a key mitochondrial protein. nih.gov This inhibition leads to an increase in cellular senescence, inflammation, and fibrosis via the p53 signaling pathway, highlighting the complexity of its dose-dependent effects on renal cells. nih.gov

Anti-fibrotic Activity and Mechanisms

This compound and its derivatives have demonstrated significant anti-fibrotic activity in various experimental models, suggesting a therapeutic potential against fibrotic diseases of the liver and other tissues. nih.govresearchgate.net

The core mechanism of this anti-fibrotic action is the suppression of the activation of fibroblasts and stellate cells, which are the primary cell types responsible for producing excessive extracellular matrix (scar tissue) during fibrosis. nih.gov A study focusing on derivatives of 14-deoxyandrographolide-19-oic acid found that they exhibited more potent anti-proliferative activity against mouse fibroblast cells (NIH-3T3) than the related compound andrographolide. nih.gov Further investigation revealed that these compounds effectively suppressed the expression of key fibrotic markers at both the mRNA and protein levels, including α-smooth muscle actin (α-SMA), fibronectin, and collagen (COL1A1). nih.gov The study concluded that the 14-deoxygenation, a defining feature of this compound, significantly enhances this anti-fibrotic effect. nih.gov

In a model of liver fibrosis, this compound treatment significantly reduced the expression of genes central to the fibrogenic process, namely Tgf-β, α-Sma, and Col1a1. researchgate.net This indicates that this compound can inhibit the signaling cascade initiated by Transforming growth factor-beta (TGF-β), a potent pro-fibrotic cytokine. By preventing the expression of α-SMA, it effectively halts the transformation of quiescent hepatic stellate cells into proliferative, collagen-producing myofibroblasts. researchgate.netoncotarget.com

| Compound Derivative | Cell Line | IC50 Value (μM) | Reference |

| Compound 8b (a 14-deoxyandrographolide-19-oic acid derivative) | NIH-3T3 | 12.86 | nih.gov |

| Compound 14e (a 14-deoxy-11,12-didehydroandrographolide-19-oic acid derivative) | NIH-3T3 | 13.57 | nih.gov |

| Andrographolide (Reference) | NIH-3T3 | >100 | nih.gov |

Suppression of Fibrotic Markers (e.g., α-smooth muscle actin, fibronectin, collagen)

This compound and its derivatives have demonstrated notable anti-fibrotic activities by suppressing key protein markers associated with the progression of fibrosis. Fibrosis is characterized by the excessive accumulation of extracellular matrix (ECM) proteins, leading to the scarring and thickening of tissue. Key markers of this process include α-smooth muscle actin (α-SMA), fibronectin, and various types of collagen.

In a significant study, a series of 14-deoxyandrographolide-19-oic acid and 14-deoxy-11,12 (or 14,15)-didehydroandrographolide-19-oic acid derivatives were synthesized and evaluated for their anti-fibrotic potential in mouse fibroblast NIH-3T3 cells. nih.gov This research identified several derivatives that exhibited more potent anti-fibrotic activities than the parent compound, andrographolide. nih.gov Specifically, two compounds, designated 8b and 14e, were found to effectively suppress the expression of α-SMA, fibronectin, and collagen in these cells. nih.gov The suppression of these markers indicates an inhibition of fibroblast activation and ECM deposition, which are central to the fibrotic process.

The anti-fibrotic activity of these compounds is considered a promising area for the development of new therapeutic agents against fibrotic diseases. nih.gov Research has confirmed the antifibrotic activity of 14-deoxyandrographolide-19-oic acid and its didehydro- derivatives in mouse fibroblast cell lines. researchgate.net

Table 1: In Vitro Anti-fibrotic Activity of Selected this compound Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values of two synthetic this compound derivatives against mouse NIH-3T3 fibroblast cells, indicating their potential to inhibit cell proliferation, a key aspect of fibrosis.

| Compound | Cell Line | Bioactivity | IC50 (μM) | Source |

| Compound 8b (a 14-deoxyandrographolide-19-oic acid derivative) | NIH-3T3 | Anti-fibrotic | 12.86 | nih.gov |

| Compound 14e (a 14-deoxy-didehydroandrographolide-19-oic acid derivative) | NIH-3T3 | Anti-fibrotic | 13.57 | nih.gov |

Structure-Activity Relationship in Anti-fibrosis

The effectiveness of this compound derivatives as anti-fibrotic agents is closely linked to their specific molecular structures. nih.gov Analysis of the relationship between the chemical structure and the biological activity (Structure-Activity Relationship, SAR) has revealed key modifications that enhance their anti-fibrotic potential.

A pivotal finding is that modifications at the C-14 and C-19 positions of the andrographolide scaffold can significantly improve anti-fibrotic effects. nih.gov Preliminary SAR analysis from a study on synthetic derivatives showed that the simultaneous deoxygenation at the C-14 position (removing a hydroxyl group) and carboxylation at the C-19 position (adding a carboxylic acid group) led to a marked increase in anti-fibrotic activity compared to andrographolide. nih.gov These dual modifications make 14-deoxyandrographolide-19-oic acid and 14-deoxy-11,12-didehydroandrographolide-19-oic acid promising lead compounds for the development of novel anti-fibrotic drugs. nih.gov

Furthermore, other structural features contribute to the biological effects of these compounds. For instance, studies on the anti-inflammatory activity of andrographolide derivatives, a property often linked to anti-fibrotic potential, have highlighted the importance of a cyclic olefinic bond. tandfonline.com The presence of this feature, as seen in 14-deoxyandrographolide, was found to enhance anti-inflammatory activity. tandfonline.com The introduction of a tetrahydrofuran (B95107) ring and a cycloalkene bond are considered valuable modifications to the andrographolide structure for increasing its therapeutic activities. tandfonline.com

Conversely, adding an exocyclic double bond or an ester group through modification of the hydroxyl groups at positions C-3, C-14, and C-19 did not appear to improve anti-inflammatory activity. tandfonline.com This detailed understanding of the SAR provides a strategic basis for the rational design of more potent and selective anti-fibrotic agents based on the this compound scaffold. nih.goveurekaselect.com

Mechanistic Investigations and Molecular Targets

Interactions with Cellular Receptors and Enzymes

Deoxyandrographolide exerts its biological effects through interactions with a variety of cellular receptors and enzymes. It has been shown to function as a calcium channel blocker, which contributes to its activity as a uterine smooth muscle relaxant. medchemexpress.com The compound can reduce uterine smooth muscle contractions induced by calcium chloride. medchemexpress.com

In hepatocytes, this compound desensitizes the cells to tumor necrosis factor-alpha (TNF-α)-mediated apoptosis. nih.gov It achieves this by down-regulating the formation of the death-inducing signaling complex (DISC). medchemexpress.comnih.gov This process involves the proteolytic cleavage or release of exosomes containing the full-length TNF-α receptor superfamily member 1A (TNFRSF1A), effectively reducing the number of these receptors on the cell surface. nih.gov This reduction in surface receptors diminishes the cell's sensitivity to TNF-α. nih.gov The release of TNFRSF1A is a transient event, with the cell gradually regaining the receptor by increasing its mRNA expression. nih.gov This mechanism is facilitated by an increase in microsomal Ca-ATPase activity through the NO/cGMP pathway, leading to enhanced calcium influx into the microsomal lumen. nih.gov

Furthermore, molecular docking studies have indicated that this compound can interact with several key proteins, including histone deacetylase 1 (HDAC1), murine double minute 2 (MDM2), cyclin-dependent kinase 4 (CDK4), and mammalian target of rapamycin (B549165) (mTOR). nih.gov The interactions with HDAC1 involve multiple amino acid residues, forming hydrogen bonds and other forces. nih.gov

The compound is also reported to inhibit platelet-activating factor-induced calcium flux and the tyrosine phosphorylation of ERK1. phcogrev.com Additionally, it can induce inducible nitric oxide synthase (iNOS) through the activation of the adenylate cyclase enzyme. phcogrev.com

Interactive Table: Cellular Receptors and Enzymes Interacting with this compound

| Receptor/Enzyme | Interacting Residues/Mechanism | Consequence of Interaction |

|---|---|---|

| Calcium Channels | Blocks calcium influx | Uterine smooth muscle relaxation medchemexpress.com |

| TNFRSF1A | Promotes release from cell surface | Desensitization to TNF-α-induced apoptosis nih.gov |

| HDAC1 | Interacts with ASP-99, GLU-98, HIS-28, PRO-29, PHE-150, LEU-271, GLU-203, TRY-204 | Potential modulation of histone acetylation nih.gov |

| ERK1 | Inhibits tyrosine phosphorylation | Inhibition of downstream signaling phcogrev.com |

| Adenylate Cyclase | Activates the enzyme | Induction of iNOS phcogrev.com |

| Microsomal Ca-ATPase | Accentuates activity via NO/cGMP pathway | Enhanced calcium influx into microsomal lumen nih.gov |

Modulation of Gene Expression

This compound significantly modulates the expression of various genes, playing a crucial role in its pharmacological effects. It has been observed to suppress the lipopolysaccharide (LPS)-induced increase in the mRNA levels of inducible nitric oxide synthase (iNOS) and the production of proinflammatory mediators such as TNF-α and interleukin-6 (IL-6). medchemexpress.com

In the context of liver cells, this compound inhibits the expression of caspase-3, a key executioner caspase in apoptosis. medchemexpress.com It also transiently increases the mRNA expression of TNFRSF1A as the cell works to replenish the receptors released from the cell surface. nih.gov

Studies using RNA sequencing have provided a comprehensive look at the changes in gene expression in endothelial cells treated with this compound. These studies revealed a significant number of both upregulated and downregulated genes. nih.gov Specifically, gene set enrichment analysis indicated that the p53 pathway and the IL-6/JAK/STAT3 pathway are key pathways modulated by the compound. nih.gov In angiotensin II-induced senescent endothelial cells, this compound was found to inhibit the elevated expression of aging biomarker genes such as p16 and p21. nih.gov It also downregulates the expression of p53. nih.gov

Furthermore, in the context of its parent plant, Andrographis paniculata, the expression of genes involved in the biosynthesis of andrographolides, such as those in the mevalonate (B85504) (MVA) and 2-C-methyl-D-erythritol 4-phosphate (MEP) pathways, are subject to regulation by transcription factors like NAC. nih.gov The expression of these biosynthesis genes can be influenced by external stimuli, which in turn affects the production of compounds like this compound. nih.govnih.gov

Interactive Table: Genes Modulated by this compound

| Gene | Change in Expression | Cellular Context | Functional Implication |

|---|---|---|---|

| iNOS | Suppression of LPS-induced increase medchemexpress.com | - | Anti-inflammatory effect |

| TNF-α | Suppression of LPS-induced increase medchemexpress.com | - | Anti-inflammatory effect |

| IL-6 | Suppression of LPS-induced increase medchemexpress.com | - | Anti-inflammatory effect |

| Caspase-3 | Inhibition medchemexpress.com | Primary liver cells | Anti-apoptotic effect |

| TNFRSF1A | Transient increase in mRNA nih.gov | Hepatocytes | Replenishment of surface receptors |

| p16 | Inhibition of Ang II-induced increase nih.gov | Endothelial cells | Anti-senescence effect |

| p21 | Inhibition of Ang II-induced increase nih.gov | Endothelial cells | Anti-senescence effect |

| p53 | Downregulation nih.gov | Endothelial cells | Modulation of cell cycle and apoptosis |

Proteomic and Metabolomic Profiling in Response to this compound